molecular formula C16H14N4 B1596548 4,4'-(Pyrimidine-2,5-diyl)dianiline CAS No. 102570-64-9

4,4'-(Pyrimidine-2,5-diyl)dianiline

Cat. No.: B1596548
CAS No.: 102570-64-9
M. Wt: 262.31 g/mol
InChI Key: LJQRDZHDYMOIIO-UHFFFAOYSA-N
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Description

4,4'-(Pyrimidine-2,5-diyl)dianiline is an organic compound characterized by the presence of two aminophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(Pyrimidine-2,5-diyl)dianiline typically involves the reaction of 4-aminobenzaldehyde with 4-aminobenzohydrazide under specific conditions. The reaction is carried out in the presence of a catalyst, such as polyphosphoric acid, and requires controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4'-(Pyrimidine-2,5-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .

Scientific Research Applications

4,4'-(Pyrimidine-2,5-diyl)dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4'-(Pyrimidine-2,5-diyl)dianiline involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can bind to these targets through hydrogen bonding and π-π interactions, leading to changes in their activity and function. The pathways involved in these interactions are crucial for understanding its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4'-(Pyrimidine-2,5-diyl)dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and reaction pathways, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(4-aminophenyl)pyrimidin-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-14-5-1-11(2-6-14)13-9-19-16(20-10-13)12-3-7-15(18)8-4-12/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRDZHDYMOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247666
Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102570-64-9
Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102570-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Aminophenyl)-5-pyrimidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-[2-(4-aminophenyl)-5-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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